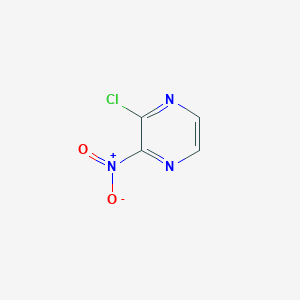

2-Chloro-3-nitropyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O2/c5-3-4(8(9)10)7-2-1-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJAKBGXNXBMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579342 | |

| Record name | 2-Chloro-3-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87885-43-6 | |

| Record name | 2-Chloro-3-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3-nitropyridine

Senior Application Scientist Note: This guide focuses on 2-Chloro-3-nitropyridine (CAS No. 5470-18-8), as extensive scientific data and literature are available for this compound. The structural isomer, 2-Chloro-3-nitropyrazine, is significantly less documented. The principles of reactivity discussed herein, driven by the electronic interplay of a halogen, a nitro group, and ring nitrogens, provide a strong foundational understanding applicable to related electron-deficient heterocycles.

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-3-nitropyridine is a highly functionalized pyridine derivative that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules.[1] Its importance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a versatile scaffold for constructing Active Pharmaceutical Ingredients (APIs) and novel pesticides.[1][2][3]

The utility of this compound stems from a unique convergence of structural features: an electron-deficient pyridine ring, a potent electron-withdrawing nitro group, and a strategically positioned chlorine atom that functions as an excellent leaving group.[4] This electronic arrangement renders the molecule highly susceptible to specific chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr), enabling the facile introduction of diverse functional groups.[4][5] This guide provides an in-depth exploration of its chemical properties, reactivity, and proven applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount in chemical synthesis. The key properties of 2-Chloro-3-nitropyridine are summarized below.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 5470-18-8 | [6][7] |

| Molecular Formula | C₅H₃ClN₂O₂ | [6][7] |

| Molecular Weight | 158.54 g/mol | [6][7] |

| Appearance | Yellow crystalline powder | [2][6][8] |

| Melting Point | 100-103 °C | [5][7][8] |

| Solubility | Insoluble or sparingly soluble in water.[2][5] | [2][5] |

| Storage | Store in a dark, dry place at room temperature.[5] | [5] |

Spectroscopic Signature

Spectroscopic data is critical for confirming the identity and purity of 2-Chloro-3-nitropyridine. Key spectral features are available from various databases.

-

¹H NMR: The proton NMR spectrum typically shows distinct signals for the three protons on the pyridine ring.[9]

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the five unique carbon environments within the molecule.[9]

-

Mass Spectrometry: Provides the molecular ion peak confirming the compound's mass.[9]

-

IR Spectroscopy: Shows characteristic peaks for the C-Cl, C=N, and N-O (nitro group) stretches.[9]

Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-3-nitropyridine is dominated by the electronic deficiency of the pyridine ring, which is significantly amplified by the inductive and resonance effects of the C3-nitro group. This makes the C2 position, bearing the chlorine atom, highly electrophilic and primed for nucleophilic attack.

The Predominance of Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for 2-Chloro-3-nitropyridine is Nucleophilic Aromatic Substitution (SNAr). The chlorine at the C2 position is an excellent leaving group, and its departure is facilitated by the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the adjacent nitro group and the ring nitrogen.[4][10]

This reactivity allows for the straightforward introduction of a wide array of nucleophiles, including:

-

Amines (Primary and Secondary): Reaction with various amines is one of the most common applications, leading to the formation of 2-amino-3-nitropyridine derivatives.[4][5] These products are often key intermediates in the synthesis of biologically active compounds.[1]

-

Alcohols and Thiols: Alkoxides and thiolates can displace the chloride to form ethers and thioethers, respectively.[1]

Caption: General SNAr mechanism on 2-Chloro-3-nitropyridine.

Reduction of the Nitro Group

The nitro group at the C3 position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation provides another critical functional handle for further derivatization, opening pathways to a different class of substituted pyridines. This two-step sequence (SNAr followed by nitro reduction) is a powerful strategy in medicinal chemistry.

Experimental Protocols

The following protocols are representative examples of the synthesis and application of 2-Chloro-3-nitropyridine.

Synthesis of 2-Chloro-3-nitropyridine

A common laboratory-scale synthesis involves the chlorination of a suitable precursor.[5][8]

Materials:

-

N-alkyl-3-nitro-2-pyridone

-

Chlorinating agent (e.g., triphosgene)

-

Aqueous base (e.g., NaOH, K₂CO₃)[11]

Procedure:

-

In a reaction vessel, dissolve N-alkyl-3-nitro-2-pyridone with heating and stirring.[11]

-

Slowly add the chlorinating agent (e.g., triphosgene) while maintaining the temperature between 90-130 °C.[11] The reaction mass should remain liquid.

-

After the addition is complete, continue to stir the reaction mixture for a specified time, monitoring progress by TLC.

-

Upon completion, carefully add an aqueous base solution to neutralize the reaction mixture.[11]

-

The product, 2-chloro-3-nitropyridine, can be isolated via wet distillation or extraction.[11]

-

Further purification is achieved by silica gel column chromatography (eluting with a petroleum ether/ethyl acetate gradient) or sublimation.[5][8] A yield of approximately 58% can be expected after purification.[8]

Protocol: SNAr Reaction with a Primary Amine

This protocol details a typical nucleophilic substitution reaction.[4]

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Primary aliphatic amine (e.g., benzylamine) (1.0-1.2 eq)

-

Isopropanol (IPA) and Deionized water (1:1 mixture)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-3-nitropyridine in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.[4]

-

Add the primary amine (1.0-1.2 equivalents) to the solution at room temperature with stirring.[4]

-

Heat the reaction mixture to 80 °C and maintain for 2-4 hours.[4]

-

Monitor the reaction progress by TLC until the starting material is consumed.[4]

-

Once complete, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (e.g., 2 x 25 mL).[4]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[4]

-

Purify the product by silica gel column chromatography if necessary.

Caption: Workflow for a typical SNAr reaction and purification.

Safety and Handling

2-Chloro-3-nitropyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[12][13]

-

GHS Hazard Statements: H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][14]

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles or a face shield, and a lab coat.[12][13] Use a NIOSH/MSHA-approved respirator if dust formation is likely.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[12][13] Do not breathe dust.[12] Wash hands thoroughly after handling.[15] Keep away from incompatible materials such as strong oxidizing agents.[13][14]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor.[15] Rinse mouth.[12]

-

If on Skin: Wash off immediately with plenty of soap and water.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][15]

-

If Inhaled: Move person into fresh air.[12]

-

Conclusion

2-Chloro-3-nitropyridine is a powerful and versatile chemical intermediate whose value is firmly established in synthetic and medicinal chemistry. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and efficient platform for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and development.

References

-

PubChem - NIH. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613.[Link]

-

Cheméo. Chemical Properties of 2-Chloro-3-nitropyridine (CAS 5470-18-8).[Link]

-

Fine Chemicals and Pharmaceutical Intermediates Blog. Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.[Link]

-

Pharmaceutical Intermediates Blog. The Role of Nitropyridines in Pharmaceutical Development.[Link]

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.[Link]

- Google Patents.CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloro-3-nitropyridine CAS#: 5470-18-8 [m.chemicalbook.com]

- 6. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氯-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Chloro-3-nitropyridine | 5470-18-8 [chemicalbook.com]

- 9. 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR spectrum [chemicalbook.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2-Chloro-3-nitropyrazine: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of 2-Chloro-3-nitropyrazine

This compound, identified by the CAS Number 87885-43-6 , is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its unique molecular architecture, featuring a pyrazine core substituted with both an electron-withdrawing nitro group and a reactive chloro group, renders it a versatile building block for the synthesis of complex pharmaceutical agents. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is a common scaffold in numerous biologically active molecules. The strategic placement of the chloro and nitro substituents on this ring system creates a reactive profile that is amenable to a variety of chemical transformations, making it a valuable precursor in the synthesis of novel therapeutics.

This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, reactivity, and notable applications in the pharmaceutical industry, particularly in the development of calcitonin gene-related peptide (CGRP) receptor antagonists and hypoxic cell radiosensitizers.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. A chlorine atom is attached to the carbon at position 2, and a nitro group (NO₂) is attached to the adjacent carbon at position 3.

Molecular Structure of this compound

Caption: Chemical structure of this compound (CAS: 87885-43-6).

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 87885-43-6 | [1][2][3][4] |

| Molecular Formula | C₄H₂ClN₃O₂ | [1][2] |

| Molecular Weight | 159.53 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Boiling Point | 283 °C | [1] |

| Flash Point | 125 °C | [1] |

| Density | 1.600 g/cm³ | [1] |

| Vapor Pressure | 0.005 mmHg at 25°C | [1] |

| Refractive Index | 1.595 | [1] |

| Solubility | Sparingly soluble in water | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis of this compound: A Methodological Overview

A potential precursor is 2-aminopyrazine. The general strategy would involve:

-

Nitration of 2-Aminopyrazine: This step introduces the nitro group onto the pyrazine ring. The directing effects of the amino group would need to be carefully considered to achieve the desired 3-nitro isomer.

-

Diazotization of the Amino Group: The resulting 2-amino-3-nitropyrazine would then undergo diazotization using a reagent like sodium nitrite in the presence of a strong acid.

-

Sandmeyer Reaction: The diazonium salt intermediate can then be subjected to a Sandmeyer-type reaction with a chlorine source, such as copper(I) chloride, to introduce the chlorine atom at the 2-position.

Plausible Synthetic Pathway for this compound

Caption: A conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic properties of the substituted pyrazine ring. The two nitrogen atoms in the pyrazine ring, along with the strongly electron-withdrawing nitro group, significantly decrease the electron density of the aromatic system. This electron deficiency makes the ring susceptible to nucleophilic attack.

The chlorine atom at the 2-position is an excellent leaving group, activated by the adjacent nitro group and the ring nitrogens. This makes the molecule highly reactive towards nucleophilic aromatic substitution (SₙAr) reactions.

The mechanism of the SₙAr reaction involves a two-step process:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring and is particularly stabilized by the nitro group.

-

Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.

This high reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of various functional groups at the 2-position by reacting it with a wide range of nucleophiles such as amines, alcohols, and thiols.

Applications in Drug Discovery and Development

The unique reactivity of this compound has positioned it as a valuable starting material in the synthesis of targeted therapeutics. Two prominent areas of its application are in the development of CGRP receptor antagonists and hypoxic cell radiosensitizers.

CGRP Receptor Antagonists for Migraine Treatment

Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine. Blocking the CGRP receptor has emerged as a successful therapeutic strategy for the treatment of migraine. This compound serves as a key building block in the synthesis of substituted benzodiazepine CGRP receptor antagonists. In these synthetic pathways, the chloro group is typically displaced by a nucleophilic amine to construct the core structure of the antagonist molecule.

Hypoxic Cell Radiosensitizers in Cancer Therapy

Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. Hypoxic cancer cells are notoriously resistant to radiotherapy. Hypoxic cell radiosensitizers are compounds that selectively increase the susceptibility of these resistant cells to radiation-induced damage. This compound is utilized in the preparation of these radiosensitizers. The nitro group in its structure is a key pharmacophore, as its reduction under hypoxic conditions can lead to the formation of reactive species that enhance the efficacy of radiation therapy.

Safety, Handling, and Disposal

Due to its reactive nature and the presence of a nitro group, this compound must be handled with appropriate safety precautions.

-

Hazard Classification: While specific GHS classifications for this compound are not universally available, related compounds like 2-chloro-3-nitropyridine are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. It is prudent to handle this compound with similar precautions.

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[1]

-

Disposal: Disposal of this compound and its waste should be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Perspectives

This compound is a pivotal intermediate in the field of medicinal chemistry, offering a versatile platform for the synthesis of complex, biologically active molecules. Its value is particularly evident in the development of novel treatments for migraine and in enhancing the efficacy of cancer radiotherapy. The strategic combination of a reactive chloro group and an electron-withdrawing nitro group on the pyrazine scaffold provides a powerful tool for medicinal chemists. As research into new therapeutic agents continues, the demand for such highly functionalized and reactive building blocks is expected to grow, ensuring that this compound will remain a compound of significant interest in the ongoing quest for innovative medicines.

References

-

LookChem. (n.d.). Cas 87885-43-6, this compound. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 87885-43-6, this compound. Retrieved from [Link]

-

CF Plus Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Chloro-3-nitropyrazine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-3-nitropyrazine (C₄H₂ClN₃O₂), a key heterocyclic intermediate in the development of novel therapeutic agents. Understanding the precise structural features of this molecule is paramount for its effective utilization in synthetic chemistry and drug design. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its unambiguous identification and quality control.

Introduction

This compound is a substituted pyrazine ring system activated by two electron-withdrawing groups: a chloro and a nitro substituent. This electronic arrangement makes the compound a versatile precursor for nucleophilic substitution reactions, enabling the introduction of diverse functional groups onto the pyrazine core.[1][2] Accurate characterization of this starting material is a critical first step in any synthetic workflow to ensure the identity and purity of subsequent products. This guide explains the causality behind the observed spectral features, grounded in the fundamental principles of spectroscopy and the specific electronic environment of the molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The electron-withdrawing nature of the chloro and nitro groups deshields these protons, causing them to resonate at a relatively high chemical shift (downfield).

A key finding confirms that the ¹H NMR data in deuterated dimethyl sulfoxide (DMSO-d₆) is consistent with the expected structure of the target product.[3] The two protons on the pyrazine ring are adjacent to each other, resulting in a characteristic coupling pattern.

Interpreted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-5 | ~8.8 - 9.0 | Doublet | ~2.5 - 3.0 |

| H-6 | ~8.6 - 8.8 | Doublet | ~2.5 - 3.0 |

Note: The exact chemical shifts can vary based on solvent and concentration. The predicted values are based on typical shifts for similar electron-deficient heterocyclic systems.

The protons at positions 5 and 6 form an AX spin system, appearing as two distinct doublets due to ortho-coupling. The downfield shift is attributed to the inductive and resonance effects of the nitro and chloro substituents.

Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans for a high signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

}

Figure 1: Workflow for NMR data acquisition and processing.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four distinct signals for the four carbon atoms of the pyrazine ring. The chemical shifts are highly influenced by the attached substituents.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale |

| C-2 | ~150 - 155 | Attached to Chlorine (inductive effect) and adjacent to Nitrogen. |

| C-3 | ~145 - 150 | Attached to Nitro group (strong deshielding) and adjacent to Nitrogen. |

| C-5 | ~135 - 140 | CH carbon, deshielded by adjacent ring nitrogen. |

| C-6 | ~130 - 135 | CH carbon, influenced by the para-nitro group. |

Note: These are predicted values based on substituent effects on pyrazine and related heterocyclic systems. Quaternary carbons (C-2 and C-3) will typically show lower intensity peaks compared to the protonated carbons (C-5 and C-6).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing crucial information about the functional groups present. The spectrum of this compound is dominated by vibrations associated with the nitro group and the aromatic ring system.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| ~1550 - 1520 | N-O Asymmetric Stretch | A strong and characteristic absorption for the nitro group. |

| ~1360 - 1340 | N-O Symmetric Stretch | Another strong, defining peak for the nitro functional group. |

| ~1600 - 1450 | C=C & C=N Ring Stretching | Multiple bands indicating the aromatic character of the pyrazine ring. |

| ~1200 - 1000 | C-H In-plane Bending | Vibrations of the aromatic C-H bonds. |

| ~850 - 750 | C-Cl Stretch | A moderate to weak band for the carbon-chlorine bond. |

The presence of strong absorption bands for the symmetric and asymmetric stretching of the nitro group provides unequivocal evidence for this functional group.[2]

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

The molecular formula of this compound is C₄H₂ClN₃O₂, with a calculated molecular weight of approximately 159.53 g/mol .[3]

Expected Mass Spectrum Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 159. Due to the presence of chlorine, a characteristic isotopic peak (M+2) will be present at m/z 161 with an intensity of approximately one-third that of the M⁺ peak. This isotopic pattern is a definitive marker for a monochlorinated compound.

-

Key Fragmentation Pathways: Electron ionization is a high-energy technique that causes the molecular ion to fragment in predictable ways.

-

Loss of NO₂: A significant fragment will likely appear at m/z 113 (M - 46), corresponding to the loss of the nitro group. The corresponding [M-NO₂]+2 peak would be at m/z 115.

-

Loss of Cl: A fragment at m/z 124 (M - 35) from the loss of a chlorine radical.

-

Loss of NO: A fragment at m/z 129 (M - 30) from the loss of nitric oxide.

-

Table of Expected Fragments:

| m/z | Proposed Fragment | Notes |

| 159/161 | [C₄H₂ClN₃O₂]⁺ | Molecular ion peak with characteristic 3:1 chlorine isotope pattern. |

| 129/131 | [C₄H₂ClN₂O]⁺ | Loss of NO. |

| 113/115 | [C₄H₂ClN₂]⁺ | Loss of NO₂. |

| 124 | [C₄H₂N₃O₂]⁺ | Loss of Cl. |

}

Figure 2: Predicted EI-MS fragmentation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous structural confirmation and purity assessment. By understanding the causal relationships between the molecular structure and the resulting spectral data, researchers can confidently employ this important synthetic intermediate in their drug discovery and development programs.

References

- Google Patents. WO2017133655A1 - Benzothiazine and benzothiadiazine compounds and preparation and use.

- Google Patents. US6953802B2 - Beta-amino acid derivatives-inhibitors of leukocyte adhesion mediated by VLA-4.

- Google Patents. CN117751124A - Spiro oxindole compounds and application thereof in preparing antiviral protease inhibitor medicines.

-

Taylor, E. C., & Barlin, G. B. (1979). The Chemistry of Heterocyclic Compounds, Pyrazines, Supplement I. John Wiley & Sons. Available at: [Link]

- Google Patents. CA2529873A1 - Methods and compositions for treating rheumatoid arthritis.

-

Barlin, G. B., & Brown, D. J. (1984). Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline. Journal of the Chemical Society, Perkin Transactions 1, 643-647. (Note: While this reference is for a related quinoxaline system, the principles of nucleophilic substitution discussed are relevant to the reactivity of this compound). Available at: [Link]

Sources

Technical Guide on 2-Chloro-3-nitropyridine: A Core Intermediate in Pharmaceutical Development

A Note to the Reader: Initial searches for the topic "2-Chloro-3-nitropyrazine" did not yield sufficient authoritative scientific data. The available literature and chemical databases consistently point towards a similarly named and structured, yet distinct, compound: 2-Chloro-3-nitropyridine . This compound is a well-documented and critical building block in medicinal chemistry. Therefore, this guide has been expertly compiled to provide an in-depth technical overview of 2-Chloro-3-nitropyridine, a compound of significant interest to researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Chloro-3-nitropyridine

In the landscape of modern synthetic chemistry, the pyridine scaffold is a cornerstone of pharmaceutical design, present in a multitude of approved drugs. 2-Chloro-3-nitropyridine has emerged as a particularly valuable intermediate due to its strategic placement of reactive functional groups. The electron-withdrawing nature of the nitro group, combined with the chloro substituent, activates the pyridine ring for a variety of chemical transformations. This dual functionality allows for sequential, regioselective reactions, making it a versatile precursor for constructing complex molecular architectures.

This guide provides a comprehensive overview of 2-Chloro-3-nitropyridine, from its fundamental physicochemical properties to its applications and handling, grounded in established scientific literature and safety protocols.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. 2-Chloro-3-nitropyridine is typically a yellow or light-yellow crystalline powder.[1]

Core Molecular Data

The essential identifiers and properties of 2-Chloro-3-nitropyridine are summarized below, providing a quantitative foundation for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 158.54 g/mol | [1][3][4][5][7] |

| CAS Number | 5470-18-8 | [1][2][3][4][5][7][8][9] |

| IUPAC Name | 2-chloro-3-nitropyridine | [1][8] |

| Appearance | Yellow crystalline powder | [8][9] |

| Melting Point | 100 - 103 °C | [8] |

| InChI Key | UUOLETYDNTVQDY-UHFFFAOYSA-N | [2][3][5][8] |

Synthesis and Reaction Mechanisms

The synthesis of 2-Chloro-3-nitropyridine is a critical process, with various patented methods aimed at achieving high yield and purity. A common laboratory-scale approach involves the chlorination and dealkylation of an N-alkyl-3-nitro-2-pyridone precursor.[10] Another documented method involves starting from 3-nitropyridine-2-carboxylic acid.[11]

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis of 2-Chloro-3-nitropyridine, highlighting the key transformations.

Caption: Conceptual workflow for 2-Chloro-3-nitropyridine synthesis.

Key Reactivity Insights

The chemical behavior of 2-Chloro-3-nitropyridine is dominated by its two primary functional groups:

-

The Chloro Group: Positioned at the 2-position, it is an excellent leaving group, readily participating in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities by reacting with amines, alcohols, and thiols.

-

The Nitro Group: As a strong electron-withdrawing group, it activates the pyridine ring towards nucleophilic attack. Furthermore, the nitro group itself can be readily reduced to an amino group, opening up another avenue for derivatization, such as diazotization or amide bond formation.[10]

Applications in Drug Development and Medicinal Chemistry

2-Chloro-3-nitropyridine is not an active pharmaceutical ingredient (API) itself but rather a crucial building block for synthesizing them. Its utility spans various therapeutic areas. For example, it is a documented intermediate in the synthesis of Delavirdine, an antiretroviral drug used to treat HIV.[12] The ability to selectively manipulate the chloro and nitro groups makes it a valuable scaffold for building libraries of compounds for high-throughput screening.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a generalized, self-validating procedure for a typical SNAr reaction using 2-Chloro-3-nitropyridine. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 2-substituted-3-nitropyridine derivative via nucleophilic substitution.

Materials:

-

2-Chloro-3-nitropyridine (1 equivalent)

-

Nucleophile (e.g., a primary or secondary amine, 1.1 equivalents)

-

Aprotic polar solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Potassium Carbonate, 2 equivalents)

-

Reaction vessel, magnetic stirrer, heating mantle, condenser

-

Thin Layer Chromatography (TLC) plate and developing system

-

Purification system (e.g., column chromatography)

Procedure:

-

Reaction Setup:

-

To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 2-Chloro-3-nitropyridine and the chosen solvent.

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DMF is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the ions without interfering with the nucleophile.

-

-

Addition of Reagents:

-

Add the base (Potassium Carbonate) followed by the nucleophile to the stirring solution.

-

Rationale: The base is added to deprotonate the nucleophile if necessary (e.g., for amines or thiols), increasing its nucleophilicity. It also acts as a scavenger for the HCl byproduct generated during the reaction.

-

-

Reaction Execution:

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

-

Rationale: Heating provides the necessary activation energy for the substitution to occur at a reasonable rate.

-

-

Monitoring and Validation:

-

Monitor the reaction progress using TLC. A spot corresponding to the starting material should diminish while a new spot for the product appears.

-

Rationale: TLC provides a rapid, qualitative assessment of the reaction's completion, preventing unnecessary heating or premature workup. The reaction is considered complete when the starting material spot is no longer visible.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).

-

Rationale: This step quenches the reaction and separates the organic product from the inorganic salts and water-soluble components.

-

-

Purification and Characterization:

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product using column chromatography.

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

-

Rationale: Purification is essential to remove any unreacted starting materials or byproducts. Full characterization validates the success of the synthesis.

-

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Chloro-3-nitropyridine is a chemical that requires careful handling.

-

Hazards: It is classified as harmful if swallowed and can cause skin and serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-3-nitropyridine serves as a testament to the power of functional group interplay in synthetic design. Its activated pyridine ring, coupled with two distinct and selectively reactive sites, provides chemists with a reliable and versatile tool for the synthesis of novel compounds. Its continued application in the development of pharmaceuticals underscores its importance as a high-value intermediate in the pursuit of new therapeutic agents.

References

-

2-Chloro-3-nitropyridine. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

2-Chloro-3-nitropyridine. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

2-Chloro-3-nitropyridine. PubChem. National Center for Biotechnology Information. [Link]

-

Chemical Properties of 2-Chloro-3-nitropyridine. Cheméo. [Link]

- Preparation method of 2-chloro-3-aminopyridine.

Sources

- 1. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-nitropyridine [webbook.nist.gov]

- 3. 2-Chloro-3-nitropyridine [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-氯-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Chloro-3-nitropyridine (CAS 5470-18-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 5470-18-8|2-Chloro-3-nitropyridine|BLD Pharm [bldpharm.com]

- 8. 109731000 [thermofisher.com]

- 9. 2-Chloro-3-nitropyridine | 5470-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 11. 2-Chloro-3-nitropyridine | 5470-18-8 [chemicalbook.com]

- 12. 2-Chloro-3-Nitropyridine [jubilantingrevia.com]

- 13. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Characterization of 2-Chloro-3-nitropyrazine

Abstract: 2-Chloro-3-nitropyrazine is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. A comprehensive review of publicly accessible scientific literature and chemical databases indicates a notable absence of published experimental data for key physical properties such as melting point and solubility. This technical guide addresses this information gap not by estimating values, but by providing researchers, scientists, and drug development professionals with a robust framework of field-proven, self-validating experimental protocols to determine these critical parameters. We present detailed methodologies for melting point and solubility analysis, explain the scientific rationale behind experimental choices, and discuss the profound implications of these properties on compound purity, formulation, and bioavailability.

Introduction: The Significance of Physical Properties

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals. The molecule's structure, featuring an electron-withdrawing nitro group and a halogen substituent on the pyrazine ring, suggests a unique electronic and steric profile that is of interest in synthetic and medicinal chemistry.

In the journey of a compound from laboratory synthesis to a potential therapeutic agent, an early and thorough understanding of its physical properties is non-negotiable. Properties such as melting point and solubility are fundamental to:

-

Purity Assessment: A sharp, well-defined melting point range is a primary indicator of a compound's purity.[1]

-

Structural Confirmation: While not definitive alone, the melting point is a characteristic physical constant that contributes to the body of evidence for structural elucidation.

-

Formulation Development: Solubility dictates the possible administration routes and the formulation strategies required to achieve therapeutic concentrations of a drug. Poor aqueous solubility is a major hurdle in drug development.[2][3][4]

-

Bioavailability: A drug must be in a dissolved state to be absorbed by the body. Therefore, solubility is a critical determinant of a drug's bioavailability and ultimate efficacy.[4][5]

Given the lack of published data for this compound, the following sections provide detailed, actionable protocols for its characterization in a laboratory setting.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[1][6]

Physical Property Data

As of the date of this publication, specific experimental values for this compound are not available in the surveyed literature. The table below is provided as a template for researchers to populate upon experimental determination.

| Physical Property | Experimentally Determined Value | Observations / Notes |

| Melting Point | TBD | e.g., Color change, decomposition |

| Melting Range | TBD | e.g., Sharp (≤1°C) or Broad (>2°C) |

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a common and reliable method in organic chemistry labs.

Methodology Rationale: The capillary method ensures uniform and controlled heating of a small, powdered sample. A slow heating rate near the expected melting point is critical for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[1] A preliminary rapid determination helps to quickly identify an approximate range, saving time during the precise measurement.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and crystalline.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

-

Capillary Tube Loading:

-

Take a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of powder will enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample should be 2-3 mm in height.

-

-

Preliminary (Rapid) Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-15°C per minute).

-

Observe the sample and record the approximate temperature at which it melts. This provides a target range for the accurate determination.

-

Allow the apparatus to cool significantly before proceeding.

-

-

Accurate Determination:

-

Prepare a new capillary with the sample.

-

Place the new tube in the cooled apparatus.

-

Set the heating rate to be rapid until the temperature is about 15-20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute. This slow rate is crucial for accuracy.[1]

-

Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts completely.

-

The melting point is reported as the range T1 – T2.

-

-

Validation:

-

Repeat the accurate determination at least twice with fresh samples and capillaries. The results should be consistent.

-

Visualization of Melting Point Workflow

Caption: Workflow for accurate melting point determination.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a solvent. For drug development, understanding solubility in both aqueous and organic solvents is essential. A qualitative or semi-quantitative assessment is often the first step.

Solubility Profile

The solubility of this compound is expected to be influenced by its aromatic heterocyclic core and its functional groups. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the polar nitro group and the chloro group will also contribute to the molecule's overall polarity. The principle of "like dissolves like" is the guiding tenet for predicting solubility behavior.[7]

The following table should be populated by the researcher to build a comprehensive solubility profile.

| Solvent System | Classification | Polarity | Predicted Interaction with this compound | Experimental Result (Soluble/Slightly Soluble/Insoluble) |

| Water (H₂O) | Protic, Polar | High | Low solubility expected due to aromatic ring. | TBD |

| 5% aq. HCl | Acidic, Aqueous | High | Low solubility; pyrazine nitrogens are weakly basic. | TBD |

| 5% aq. NaOH | Basic, Aqueous | High | Low solubility; no acidic protons. | TBD |

| Methanol (MeOH) | Protic, Polar | Medium | Likely soluble. | TBD |

| Ethanol (EtOH) | Protic, Polar | Medium | Likely soluble. | TBD |

| Acetone | Aprotic, Polar | Medium | Likely soluble. | TBD |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Low | Likely soluble. | TBD |

| Hexanes | Aprotic, Nonpolar | Very Low | Low solubility expected. | TBD |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a standardized method for assessing solubility in various solvents, which is crucial for subsequent experimental design (e.g., reaction setup, purification, and formulation).

Methodology Rationale: This method uses a fixed solute-to-solvent ratio to classify solubility. Typically, a compound is considered "soluble" if more than 30 mg dissolves in 1 mL of the solvent. This protocol uses approximately 25 mg in 0.75 mL, which is a common benchmark. Vigorous mixing is required to overcome kinetic barriers to dissolution, and observation at room temperature provides a baseline for further studies.

Step-by-Step Protocol:

-

Preparation:

-

Arrange a series of clean, labeled test tubes, one for each solvent to be tested.

-

Accurately weigh approximately 25 mg of this compound into each test tube.

-

-

Solvent Addition and Mixing:

-

Add 0.75 mL of the first solvent to the corresponding test tube.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for 60 seconds.

-

-

Observation and Classification:

-

Allow any undissolved solid to settle for a moment.

-

Observe the tube against a contrasting background.

-

Classify the solubility based on the following criteria:

-

Soluble: The entire solid dissolves completely.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No apparent dissolution of the solid.

-

-

-

Systematic Testing:

-

Repeat steps 2 and 3 for each solvent in the panel.

-

Record all observations meticulously in the solubility profile table.

-

Visualization of Solubility Testing Workflow

Caption: Systematic workflow for qualitative solubility assessment.

Conclusion and Future Work

The determination of fundamental physical properties is the bedrock of chemical and pharmaceutical science. While published data for this compound is currently elusive, the robust, validated protocols detailed in this guide empower researchers to confidently characterize this compound. The experimentally determined melting point will serve as a crucial benchmark for purity for all subsequent synthetic work. The solubility profile will be invaluable for guiding reaction conditions, selecting appropriate chromatography and crystallization solvents for purification, and, most critically, informing the initial strategies for formulation in any future drug development efforts. It is imperative that these foundational data points be established to enable the efficient and effective progression of this compound in research and development pipelines.

References

-

University of Calgary. Melting point determination. Available at: [Link].

-

University of Massachusetts Boston. experiment (1) determination of melting points. Available at: [Link].

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link].

-

Clarion University. Determination of Melting Point. Available at: [Link].

-

University of Toronto. Experiment 1: Melting-point Determinations. Available at: [Link].

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

-

University of Texas at Dallas. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link].

-

University of Wisconsin-Green Bay. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link].

-

University of Manitoba. Solubility of Organic Compounds. Available at: [Link].

-

Northern Kentucky University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link].

-

PubMed. An interesting relationship between drug absorption and melting point. Available at: [Link].

-

Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Available at: [Link].

-

ResearchGate. (PDF) Drug Solubility: Importance and Enhancement Techniques. Available at: [Link].

-

ALWSCI. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Available at: [Link].

-

Farmacia. The Importance of Solubility for New Drug Molecules. Available at: [Link].

-

Cheméo. Chemical Properties of 2-Chloro-3-nitropyridine (CAS 5470-18-8). Available at: [Link].

-

PubChem. 2-Chloro-3-nitropyridine. Available at: [Link].

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]

- 4. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 2-Chloro-3-nitropyrazine

For inquiries, contact: Senior Application Scientist, Chemical Synthesis Division

Abstract

2-Chloro-3-nitropyrazine is a pivotal heterocyclic building block, engineered for high reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the electronic properties that govern its reactivity profile. We will explore the synergistic effects of the pyrazine core, the ortho-nitro group, and the chloro leaving group, which collectively render the C-2 position exceptionally electrophilic. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering mechanistic insights, validated experimental protocols, and a framework for leveraging this versatile reagent in complex molecular synthesis.

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, halogenated nitro-heterocycles are indispensable synthons. Among these, this compound stands out due to its pronounced and predictable reactivity. The pyrazine scaffold, a 1,4-diazine, is a common motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule.

The strategic placement of a chloro and a nitro group on this electron-deficient ring system creates a highly activated substrate for the synthesis of diverse derivatives. This guide deconstructs the fundamental principles of its electronic structure and provides a practical framework for its application, particularly in the construction of novel amine, ether, and thioether pyrazine derivatives. Understanding the causality behind its reactivity is key to optimizing reaction conditions and achieving high-yield, selective transformations.

Physicochemical and Electronic Properties

The reactivity of this compound is a direct consequence of its unique electronic architecture. The interplay between the core heterocycle and its substituents dictates its behavior in chemical transformations.

| Property | Value | Source |

| CAS Number | 24168-10-7 | N/A |

| Molecular Formula | C₄H₂ClN₃O₂ | N/A |

| Molecular Weight | 159.53 g/mol | N/A |

| Appearance | Light yellow to yellow crystalline powder | N/A |

| Melting Point | 74-78 °C | N/A |

The Electron-Deficient Pyrazine Core

Unlike benzene, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These atoms exert a strong inductive electron-withdrawing effect (-I), reducing the electron density across the entire ring system. This intrinsic property makes the pyrazine ring less susceptible to electrophilic attack but primes it for nucleophilic substitution.

Synergistic Activation by Substituents

The reactivity is further amplified by the attached functional groups:

-

Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the ring through both a strong inductive effect (-I) and a potent resonance effect (-M). Its position ortho to the chlorine atom is critical, as it can directly stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C-2.

-

Chloro Group (-Cl): The chlorine atom also withdraws electron density inductively (-I). Crucially, it functions as an excellent leaving group, facilitating the final, irreversible step of the SNAr mechanism.

This combination of two ring nitrogens, an ortho-nitro group, and a chloro leaving group makes the C-2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Navigating the Synthesis and Handling of 2-Chloro-3-nitropyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Integrity

This guide is intended to provide a comprehensive overview of the safety and handling precautions for 2-Chloro-3-nitropyrazine, a key intermediate in various synthetic pathways. It is crucial to note that while this document is thoroughly researched, specific toxicological and reactivity data for this compound are not extensively available in the public domain. Consequently, much of the guidance herein is expertly extrapolated from data on its close structural analog, 2-chloro-3-nitropyridine, as well as the well-established chemical principles governing halogenated nitroaromatic compounds. This approach ensures a cautious and comprehensive safety framework. All protocols and claims are supported by authoritative sources, which are cited throughout the text and listed in the concluding "References" section.

The Chemical Profile of this compound: A Double-Edged Sword in Synthesis

This compound is a heterocyclic compound characterized by a pyrazine ring substituted with both a chloro and a nitro group. This unique substitution pattern renders it a highly valuable synthetic intermediate. The electron-withdrawing nature of the nitro group and the pyrazine ring's nitrogen atoms activates the chlorine atom for nucleophilic substitution, making it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

However, the very features that make this compound synthetically useful also contribute to its potential hazards. The presence of a nitro group on an aromatic ring system, combined with a halogen, necessitates a robust understanding of its reactivity and toxicology to ensure safe handling.

Table 1: Physicochemical Properties of this compound and its Pyridine Analog

| Property | This compound (Predicted/General) | 2-chloro-3-nitropyridine (Reported) | Source(s) |

| Molecular Formula | C₄H₂ClN₃O₂ | C₅H₃ClN₂O₂ | [1][2] |

| Molecular Weight | 159.53 g/mol | 158.54 g/mol | [1][2] |

| Appearance | Likely a yellow to brown crystalline solid | Yellow to light brown crystalline powder | [1] |

| Melting Point | Data not available | 100-103 °C | [1] |

| Solubility | Likely insoluble in water, soluble in organic solvents | Insoluble in water | [3] |

Hazard Identification and Risk Assessment: Understanding the "Why"

The primary hazards associated with this compound stem from its classification as a halogenated nitroaromatic compound. The following is a breakdown of the potential risks, grounded in the known properties of analogous compounds.

2.1. Acute Toxicity:

2.2. Skin and Eye Irritation:

2-chloro-3-nitropyridine is known to cause skin irritation and serious eye irritation.[3] Halogenated aromatic compounds can be defatting to the skin, leading to dryness and dermatitis upon prolonged contact. In the eyes, they can cause significant irritation and potential damage.

2.3. Respiratory Irritation:

Inhalation of dust or vapors may cause respiratory irritation.[3] The fine crystalline nature of this compound suggests a potential for aerosolization, making respiratory protection a key consideration.

2.4. Reactivity Hazards:

The pyrazine ring is electron-deficient, and the presence of a nitro group further withdraws electron density. This makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] While this is a desired reactivity for synthetic purposes, it also means the compound can react vigorously with strong nucleophiles, bases, and reducing agents.

Incompatible Materials:

-

Strong Oxidizing Agents: May lead to vigorous or explosive reactions.[3]

-

Strong Bases: Can promote substitution or elimination reactions, potentially generating heat.

-

Strong Reducing Agents: Can reduce the nitro group, which can be an exothermic process.

-

Metals: Some metals can catalyze decomposition.

Thermal Decomposition: Upon heating, this compound is expected to decompose, releasing toxic and corrosive fumes, including:

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (HCl)

-

Carbon oxides (CO, CO₂)[3]

The Pillars of Safe Handling: A Self-Validating System

A robust safety protocol is a self-validating system where each step is designed to mitigate a specific, identified risk. The following protocols are based on established best practices for handling potent, reactive, and irritant solid compounds.

3.1. Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing and transfer operations, as well as reactions involving this compound, must be conducted within a fume hood to prevent inhalation of dust and vapors. Ensure the fume hood has adequate airflow and is not cluttered.

A safety shower and eyewash station must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE): The Last Barrier

Proper PPE is non-negotiable. The following table outlines the minimum required PPE, with an explanation of the rationale behind each choice.

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solvents and solid particles entering the eyes. A face shield provides an additional layer of protection for the entire face. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used. Double gloving is recommended for added protection. |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and contamination. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of exceeding exposure limits, or if handling outside of a fume hood. | Prevents inhalation of fine dust particles and potential vapors, which can cause respiratory irritation. |

3.3. Administrative Controls: Procedures and Practices

-

Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked.

-

Waste Disposal: All waste containing this compound must be treated as hazardous waste. Segregate halogenated waste from non-halogenated waste streams.[5]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols: A Step-by-Step Guide to Safe Execution

The following is a generalized, step-by-step methodology for a typical nucleophilic substitution reaction using this compound. This protocol is designed to be a self-validating system, with each step reinforcing safety.

4.1. Preparation and Setup

-

Risk Assessment: Before starting any work, perform a thorough risk assessment for the entire experimental procedure, considering all reactants, solvents, and potential products.

-

Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

-

Gather Materials: Assemble all necessary glassware, reagents, and PPE before starting the experiment.

-

Inert Atmosphere (if required): If the reaction is sensitive to air or moisture, ensure the glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

4.2. Weighing and Transfer

-

Don PPE: Put on all required PPE as outlined in Table 2.

-

Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

-

Dispense Solid: Inside the fume hood, carefully dispense the required amount of this compound into the weighing vessel. Use a spatula and avoid generating dust.

-

Seal and Clean: Securely cap the stock bottle of this compound immediately after use. Wipe down the spatula and the weighing area with a damp cloth to remove any residual dust. Dispose of the cloth in the designated solid hazardous waste container.

-

Transfer to Reaction Vessel: Carefully transfer the weighed compound to the reaction vessel inside the fume hood.

4.3. Reaction Work-up and Product Isolation

-

Quenching: If the reaction requires quenching, do so slowly and carefully, especially if the quenching agent is reactive with any of the components in the reaction mixture.

-

Extraction: When performing a liquid-liquid extraction, ensure the separatory funnel is properly supported and vented frequently to release any pressure buildup.

-

Solvent Removal: Use a rotary evaporator inside a fume hood to remove solvents. Ensure the cold trap is functioning correctly.

-

Product Drying: If the product is a solid, dry it in a vacuum oven or desiccator. Avoid open-air drying to prevent the spread of fine particles.

4.4. Decontamination and Waste Disposal

-

Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate in a designated halogenated waste container.

-

PPE Disposal: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.

-

Waste Segregation: Ensure all hazardous waste is properly segregated, labeled, and stored in accordance with institutional and local regulations.[5]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a calm and methodical response is critical.

5.1. Spills

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent and then soap and water.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area.

-

Alert your supervisor and the institution's environmental health and safety (EHS) department.

-

Prevent others from entering the area.

-

If safe to do so, and you are trained, attempt to contain the spill.

-

5.2. Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Diagram 1: Emergency Response Workflow

Caption: Workflow for first aid response to personal exposure.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules, but about fostering a deep understanding of the chemical's properties and potential hazards. By integrating the principles of engineering controls, personal protective equipment, and sound administrative practices into every experimental workflow, researchers can confidently and safely utilize this valuable synthetic intermediate. This guide serves as a foundational document to be used in conjunction with your institution's specific safety protocols and a thorough, ongoing assessment of the risks associated with your research.

References

-

Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422. [Link]

- Krichevsky, E. S., et al. (2003). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Chemistry of Heterocyclic Compounds, 39(3), 328-334.

-

Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

- Haynes, L., et al. (2007). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. The Journal of Organic Chemistry, 72(2), 633-5.

-

Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. [Link]

-

PubChem. (n.d.). 2-Chloro-3-nitropyridine. [Link]

- Ng, S. W. (2010). 2-Chloro-3-nitropyridine.

-

Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. [Link]

-

Bucknell University. (2016). Hazardous Waste Segregation. [Link]

- Jiangsu Zhongbang Pharmaceutical Co Ltd. (2014). Preparing method of 2,6-dichloro-3-nitropyridine.

- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P

-

Capot Chemical. (2019). Material Safety Data Sheet. [Link]

- Perlinger, J. A., et al. (2000). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 34(12), 2669–2675.

- El-Dean, A. M. K., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.

- Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53.

-

ResearchGate. (n.d.). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. [Link]

- Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives, 131(11), 115001.

- Radi, R., et al. (2002). Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells. Journal of Neuroscience, 22(2), 468-475.

- Salkinoja-Salonen, M., et al. (1991). Organic halogens in the environment: studies of environmental biodegradability and human exposure. Environmental Health Perspectives, 96, 63-69.

- Snyder, C. M., & Farrelly, J. G. (1977).

- Mlostoń, G., et al. (2015). Chemical reactivity of dihydropyrazine derivatives. Cycloaddition behavior toward ketenes. RSC Advances, 5(82), 66886-66893.

-

University of Nebraska-Lincoln. (n.d.). Incompatible Chemicals. [Link]

-

Grand Valley State University. (2010). Incompatibility of Common Laboratory Chemicals. [Link]

- Kucklick, J. R., et al. (2025). Utilization of Negative Chemical Ionization to Expand Nontargeted Screening of Halogenated Organics in Great Lakes Top Predator Fish. Environmental Science & Technology.

- Wania, F., & Shunthirasingham, C. (2023). Sources and environmental fate of halomethoxybenzenes. Proceedings of the National Academy of Sciences, 120(42), e2308101120.

- Squadrito, G. L., et al. (1996). Tetrahydrobiopterin Prevents Nitration of Tyrosine Hydroxylase by Peroxynitrite and Nitrogen Dioxide. Archives of Biochemistry and Biophysics, 334(2), 345-353.

-

Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism [Video]. YouTube. [Link]

Sources

- 1. 2-Chloro-3-nitropyridine 99 5470-18-8 [sigmaaldrich.com]

- 2. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. bucknell.edu [bucknell.edu]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-Chloro-3-nitropyrazine

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2-Chloro-3-nitropyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a robust, validated protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties. By integrating established computational methodologies with available experimental data, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and structurally related molecules. The protocols and analyses presented herein are designed to ensure scientific integrity and provide actionable insights for further experimental work.

Introduction: The Significance of this compound

Substituted pyrazines are a class of heterocyclic compounds that form the core of numerous pharmaceuticals and functional materials. The introduction of specific substituents, such as chloro and nitro groups, can dramatically alter the electronic distribution and, consequently, the chemical reactivity and physical properties of the parent ring. This compound is a molecule of significant interest due to the interplay of the electron-withdrawing nature of both the chloro and nitro groups, which are positioned ortho to each other. This arrangement is expected to influence its intermolecular interactions, reactivity, and potential as a scaffold in drug design.

A thorough computational analysis provides a powerful, non-invasive means to predict the molecule's behavior at the atomic level. This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a comprehensive profile of this compound. The insights gained from these theoretical studies can guide synthetic efforts, aid in the interpretation of experimental spectroscopic data, and provide a basis for rational drug design.

Computational Methodology: A Validated Protocol

The accuracy of computational predictions is critically dependent on the chosen theoretical model. The protocol outlined below is based on methodologies that have been successfully applied to structurally similar compounds, such as substituted nitropyridines.[1]

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

-

Software: Gaussian 09/16 program suite.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p). This basis set is chosen for its balance of accuracy and computational cost, providing a good description of electron correlation and polarization effects.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms are negligible, and the energy change between successive steps is minimal.

-

Validation: The optimized geometric parameters (bond lengths and angles) are compared with experimental data obtained from X-ray crystallography.[2][3]

Vibrational Analysis

Once the optimized geometry is obtained, a frequency calculation is performed to predict the vibrational spectra (FT-IR and FT-Raman). This analysis serves two purposes: it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and it allows for the assignment of experimentally observed vibrational bands to specific molecular motions.

Protocol:

-

Software: Gaussian 09/16.

-